2-[(Carbamoylmethyl)amino]benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-amino-2-oxoethyl)amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c10-8(13)5-12-7-4-2-1-3-6(7)9(11)14/h1-4,12H,5H2,(H2,10,13)(H2,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRNYYGNGXAXEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 2-[(Carbamoylmethyl)amino]benzamide
The creation of this compound can be achieved through several established synthetic routes. These methods vary in their efficiency, reaction conditions, and environmental impact.
Conventional Synthetic Routes
The classical approach to synthesizing 2-aminobenzamide (B116534) derivatives often involves the reaction of a primary amine with a suitable precursor, such as isatoic anhydride (B1165640), in a solvent like dimethylformamide (DMF) with heating. nih.govresearchgate.net This method, while effective, can require longer reaction times. The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl group of the anhydride, leading to ring opening and the elimination of carbon dioxide to form the final benzamide (B126) product. nih.govresearchgate.net
Another conventional method involves the conversion of anthranilic esters to the corresponding amides. This can be achieved by heating the ester with the desired amine in a suitable solvent. google.com
Microwave-Assisted Synthesis Protocols
In the quest for more efficient and environmentally friendly synthetic methods, microwave-assisted synthesis has emerged as a powerful tool. nih.govresearchgate.netclockss.org This technique often leads to significantly reduced reaction times and can be performed under solvent-free conditions, which aligns with the principles of green chemistry. nih.govresearchgate.net For the synthesis of 2-aminobenzamide derivatives, microwave irradiation has been successfully employed, providing a time-efficient alternative to conventional heating. nih.govresearchgate.net However, the yield from microwave-assisted methods can sometimes be lower than that of conventional methods, potentially due to the thermal sensitivity of the compounds. nih.gov
| Synthesis Method | Key Features | Typical Reaction Time |
| Conventional Heating | Reaction in a solvent (e.g., DMF) with applied heat. nih.govresearchgate.net | Several hours. google.com |
| Microwave-Assisted | Use of microwave irradiation, often solvent-free. nih.govresearchgate.net | A few minutes. nih.gov |
Role of Key Precursors (e.g., Isatoic Anhydride) in Synthetic Strategies
Isatoic anhydride is a crucial and versatile precursor in the synthesis of a wide array of 2-aminobenzamide derivatives. nih.govresearchgate.netnih.govsciencemadness.org Its utility stems from its reactivity towards nucleophiles, particularly amines. The reaction of isatoic anhydride with an amine initiates a cascade of reactions, beginning with a nucleophilic attack on a carbonyl group, which ultimately results in the formation of the desired 2-aminobenzamide structure after ring opening and decarboxylation. nih.govresearchgate.net This precursor is widely used in both conventional and microwave-assisted synthetic protocols. nih.govresearchgate.net
Other precursors mentioned in the synthesis of related benzamide structures include o-aminobenzoic acids, o-aminobenzoyl halides, and o-aminobenzoates. magtech.com.cn
Advanced Reaction Conditions and Catalytic Systems in Synthesis
To enhance the efficiency and selectivity of the synthesis of this compound and its analogs, advanced reaction conditions and catalytic systems are often employed.
Metal-Catalyzed Transformations
Palladium-catalyzed carbonylation reactions represent a significant advancement in the synthesis of aminobenzamides. google.com This method involves the reaction of an aniline (B41778) derivative with an amine in the presence of a palladium source, a ligand, a base, and carbon monoxide. google.com This process can achieve high yields and purity, even with substrates containing reactive amino groups. google.com The palladium catalyst, in conjunction with a suitable ligand, facilitates the carbonylation and subsequent amination steps. google.com
Derivatization Strategies and Analogue Generation
The structural backbone of this compound offers several sites for chemical modification to generate analogues with potentially enhanced properties. Strategies often focus on the aromatic core and the amide functionalities, which are crucial for molecular interactions.
Chemical Modification of the Benzamide Moiety
The benzamide moiety is a primary target for modification. Alterations can be made to the aromatic ring itself or the amide group, influencing the electronic and steric properties of the molecule.
The aromatic ring of the benzamide can undergo electrophilic aromatic substitution. Depending on the reaction conditions, various substituents can be introduced. For instance, direct Friedel-Crafts carboxamidation of arenes using reagents like cyanoguanidine in a superacid like trifluoromethanesulfonic acid (CF3SO3H) allows for the introduction of an amide group onto an aromatic ring. nih.gov While the target molecule already possesses a benzamide structure, related reactions can be used to introduce additional groups or modify existing ones. The amino group at the 2-position directs incoming electrophiles primarily to the para-position (position 5).
Modifications can also involve the amide nitrogen or the carbonyl group. The N-H of the primary amide can participate in condensation reactions or be substituted, though this is often less straightforward than modifying the amino linker. The carbonyl group itself is generally stable but can be involved in cyclization reactions under specific conditions.
Introduction of Diverse Functional Groups
The introduction of varied functional groups onto the benzamide aromatic ring is a key strategy for creating analogues. These modifications can significantly alter the molecule's physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity.
A series of halo- and nitro-substituted analogues of related N-(2-aminoethyl)benzamides have been synthesized to explore structure-activity relationships. nih.gov These substitutions on the aromatic ring are typically achieved through standard electrophilic substitution reactions. For example, nitration can be accomplished using a mixture of nitric and sulfuric acid, and halogenation can be performed using elemental halogens with a Lewis acid catalyst.
Furthermore, alkyl-substituted benzamides can be synthesized by reacting alkyl-substituted benzenes with reagents like cyanoguanidine in superacid, often resulting in a mixture of para and ortho isomers. nih.gov The introduction of a hydroxyl group can also be achieved, leading to N-benzoyl-2-hydroxybenzamides, which are recognized as important pharmacophores. nih.gov
Table 1: Examples of Functional Group Introduction on Benzamide Analogues
| Reagent/Reaction Type | Functional Group Introduced | Position of Substitution | Reference |
| Nitrating Mixture (HNO₃/H₂SO₄) | Nitro (-NO₂) | Ortho/Para to activator | nih.gov |
| Halogen/Lewis Acid | Halo (-Cl, -Br, -I) | Ortho/Para to activator | nih.gov |
| Cyanoguanidine/Superacid with Alkylbenzene | Alkyl (-R) | Para and Ortho isomers | nih.gov |
| Hydrolysis of precursors | Hydroxyl (-OH) | Various | nih.gov |
Multi-component Reaction Approaches for Novel Analogues
Multi-component reactions (MCRs) are powerful tools in medicinal chemistry for rapidly generating libraries of complex molecules from simple starting materials in a single step. nih.gov These reactions offer high atom economy and efficiency, making them ideal for creating novel analogues of this compound.
The core structure of the target molecule, which is based on 2-aminobenzamide, is an excellent substrate for various MCRs. For example, 2-aminobenzamides can react with aldehydes and isocyanides in Ugi-type reactions to produce highly functionalized lactams. nih.gov A palladium-catalyzed three-component reaction involving 2-aminobenzamides, 2-bromobenzaldehydes, and carbon monoxide has been used to synthesize isoindoloquinazolinone derivatives. nih.gov This demonstrates how the 2-aminobenzamide core can be elaborated into complex, fused heterocyclic systems.
Another approach involves the reaction of 2-aminobenzamides (which can be formed in situ from isatoic anhydrides) with an aldehyde and another component in a condensation cascade. This can lead to the formation of diverse heterocyclic scaffolds, such as isoindoloquinazolinones, by creating multiple new bonds and rings in a single synthetic operation. nih.gov The versatility of MCRs allows for the incorporation of a wide range of substituents by simply varying the starting components, providing a robust platform for generating chemical diversity around the this compound theme.
Table 2: Multi-component Reactions for Analogue Synthesis
| MCR Name/Type | Key Reactants | Resulting Scaffold | Reference |
| Ugi-type Reaction | 2-Aminobenzamide, Aldehyde, Isocyanide | Functionalized Lactams | nih.gov |
| Palladium-Catalyzed Carbonylative Cyclization | 2-Aminobenzamide, 2-Bromobenzaldehyde, CO | Isoindoloquinazolinones | nih.gov |
| Isatoic Anhydride-based MCR | Isatoic Anhydride, Amine, Aldehyde | Isoindoloquinazolinones | nih.gov |
Molecular Structure Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopy is a fundamental tool for determining the molecular structure of a compound. By analyzing the interaction of the molecule with electromagnetic radiation, techniques like NMR, FTIR, and Mass Spectrometry offer precise insights into the atomic arrangement and molecular mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for defining the carbon-hydrogen framework of 2-[(Carbamoylmethyl)amino]benzamide.
¹H NMR: In a typical ¹H NMR spectrum, the aromatic protons on the benzene (B151609) ring are expected to appear as complex multiplets in the downfield region, generally between δ 6.5 and 8.0 ppm, due to spin-spin coupling. The chemical shifts are influenced by the electronic effects of the amino and benzamide (B126) substituents. The protons of the methylene (B1212753) group (-CH₂-) adjacent to the amino group and the carbonyl group would likely resonate as a singlet or a doublet, while the amine (NH) and amide (NH₂) protons would appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum would show distinct signals for each unique carbon atom. The two carbonyl carbons (C=O) of the benzamide and the primary amide would be the most downfield-shifted signals, typically appearing in the range of δ 165-175 ppm. The aromatic carbons would generate a set of signals between δ 110 and 150 ppm. The methylene carbon (-CH₂-) would be observed in the aliphatic region of the spectrum.
A representative table of predicted NMR data is shown below.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 8.0 | 110 - 150 |
| Methylene CH₂ | ~ 4.0 | ~ 45 |
| Amine NH | Variable (Broad) | - |
| Benzamide NH₂ | Variable (Broad) | - |
| Carbamoyl NH₂ | Variable (Broad) | - |
| Benzamide C=O | - | ~ 170 |
| Carbamoyl C=O | - | ~ 173 |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of specific bonds.
Key vibrational bands for this molecule include:
N-H Stretching: Two distinct N-H stretching vibrations are expected. The secondary amine (N-H) and the primary amide (NH₂) groups will show bands in the region of 3100-3500 cm⁻¹. The primary amide often shows two bands (symmetric and asymmetric stretching).
C=O Stretching: Strong absorption bands corresponding to the carbonyl (C=O) groups of the benzamide and the primary amide will be prominent in the region of 1630-1690 cm⁻¹. These are often sharp and intense peaks.
C-N Stretching: The stretching vibrations for the C-N bonds will appear in the 1200-1400 cm⁻¹ region.
Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the benzene ring typically results in several bands in the 1450-1600 cm⁻¹ range.
N-H Bending: The bending vibration for the N-H bonds is observed around 1550-1650 cm⁻¹.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch (Amine & Amide) | 3100 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Amide) | 1630 - 1690 |
| N-H Bend | 1550 - 1650 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-N Stretch | 1200 - 1400 |
Mass Spectrometry (MS/HRMS) for Molecular Weight Validation
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of this compound. The molecular formula of the compound is C₉H₁₁N₃O₂, which corresponds to a molecular weight of approximately 193.2 g/mol .
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement of the parent ion (molecular ion). This precise mass can be used to confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. For C₉H₁₁N₃O₂, the expected exact mass would be used to validate the molecular formula with a high degree of confidence. Analysis of the fragmentation pattern can also provide further structural information.
| Property | Value |
| Molecular Formula | C₉H₁₁N₃O₂ |
| Molecular Weight (Nominal) | 193 g/mol |
| Exact Mass (Calculated) | 193.0851 |
X-ray Crystallography and Solid-State Structural Analysis
Determination of Crystal Packing and Intermolecular Interactions
X-ray crystallography would reveal how molecules of this compound arrange themselves in a crystal lattice. This packing is dictated by intermolecular forces. Due to the presence of multiple hydrogen bond donors (the N-H groups of the amine and amides) and acceptors (the C=O oxygen atoms), extensive intermolecular hydrogen bonding is expected to be the dominant interaction governing the crystal packing. These hydrogen bonds would likely form complex networks, linking adjacent molecules together and influencing the physical properties of the solid.
Conformational Analysis in the Crystalline State
The analysis of the crystal structure would provide an unambiguous depiction of the molecule's conformation in the solid state. This includes the dihedral angles between the plane of the benzene ring and the substituents. The orientation of the carbamoylmethylamino side chain relative to the benzamide group would be fixed in the crystal, providing a static picture of a low-energy conformation. This solid-state structure is crucial for understanding the molecule's shape and potential steric and electronic interactions.
Computational and Theoretical Investigations of 2 Carbamoylmethyl Amino Benzamide and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules at the electronic level. These methods are used to predict molecular structure, reactivity, and various spectroscopic properties.
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by solving the Schrödinger equation for a given molecule, approximating the electron density. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is frequently employed for this purpose, often combined with basis sets like 6-31G(d,p) or 6-311+G(d,p), which describe the mathematical functions of the atomic orbitals. chemrj.orgnih.gov
The process of geometry optimization involves finding the minimum energy conformation of the molecule, which corresponds to its most stable state in the gas phase. researchgate.net This optimized structure is the foundation for all other subsequent computational property predictions, including electronic structure, electrostatic potential, and spectroscopic analyses. chemrj.orgespublisher.com For anticonvulsant compounds and their analogues, understanding the precise geometry is crucial as it dictates how the molecule can interact with its biological targets, such as ion channels or receptors. epilepsysociety.org.uknih.gov
The electronic properties of a molecule are key to its chemical reactivity and stability. Frontier Molecular Orbital (FMO) theory is a central concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). espublisher.comirjweb.com
HOMO : Represents the orbital containing the most energetic electrons and acts as an electron donor.
LUMO : Represents the orbital that can accept electrons, acting as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive and easily polarizable, which can be a desirable feature for intramolecular charge transfer. irjweb.comuokerbala.edu.iq This charge transfer capability is often associated with the biological activity of molecules. irjweb.com For instance, studies on various antiepileptic drug candidates have shown that lower HOMO-LUMO energy gaps often correlate with higher charge-directing behavior, potentially enhancing interactions with biological targets. nih.gov
| Compound/Derivative Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Benzamide (B126) Derivative Complex 1 | -5.151 | -1.724 | 3.427 |
| Benzamide Derivative Complex 2 | -5.574 | -1.982 | 3.592 |
| Antiepileptic Drug Analogue (EP5) | -7.17 | -2.80 | 4.37 |
| N-((2-acetylphenyl)carbamothioyl)benzamide | - | - | 3.8303 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution across a molecule's surface. nih.gov It helps in identifying the regions that are rich or poor in electrons, which is crucial for predicting how a molecule will interact with other molecules, particularly biological receptors. uokerbala.edu.iqnih.gov
The MEP map is color-coded to represent different electrostatic potential values:
Red : Indicates regions of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack and are associated with nucleophilic character. nih.gov
Blue : Indicates regions of low electron density and positive electrostatic potential. These are susceptible to nucleophilic attack. nih.gov
Green : Represents areas with zero or neutral potential. nih.gov
For benzamide analogues, MEP maps typically show negative potential (red) localized over electronegative atoms like the oxygen atoms of the carbonyl groups. uokerbala.edu.iqnih.gov Positive potential (blue) is often found around hydrogen atoms, particularly those of the amine or amide groups, which can act as hydrogen bond donors. uokerbala.edu.iq This information is vital for understanding non-covalent interactions like hydrogen bonding, which are fundamental to drug-receptor binding.
Fukui function analysis is used to predict the reactivity of different atomic sites within a molecule. It quantifies the change in electron density at a specific site when the total number of electrons in the molecule changes. researchgate.net This allows for the identification of the most likely sites for:
Nucleophilic attack (where an electron is added)
Electrophilic attack (where an electron is removed)
Radical attack
By identifying these reactive centers, Fukui function analysis can help explain the mechanisms of chemical reactions and predict how a molecule might be metabolized or interact with a biological target. researchgate.net
Molecules that exhibit significant intramolecular charge transfer, often characterized by a low HOMO-LUMO gap and large differences in dipole moments between the ground and excited states, can possess nonlinear optical (NLO) properties. worldscientific.comcureusjournals.com These materials interact with intense light in a nonlinear fashion, which is useful for applications in telecommunications, optical data storage, and other photonic technologies. worldscientific.comresearchgate.net
Computational methods, particularly DFT, can predict the NLO properties of molecules. Key parameters calculated include:
Linear Polarizability (α) : Measures the distortion of the electron cloud in an electric field. cureusjournals.com
First-Order Hyperpolarizability (β) : The primary measure of second-order NLO activity. worldscientific.com
Second-Order Hyperpolarizability (γ) : Relates to third-order NLO effects. ymerdigital.com
Studies on benzamide derivatives have shown that they can serve as effective electron donors in charge-transfer complexes, and calculations have predicted significant first-order hyperpolarizability values, suggesting their potential as NLO materials. worldscientific.com The presence of strong electron-donating and electron-withdrawing groups connected by a π-conjugated system typically enhances NLO properties. cureusjournals.com
| Compound | β (x 10-30 esu) |
|---|---|
| DBBZM | 3.479 |
| DB1BZM | 5.881 |
| DB2BZM | 12.843 |
| DB3BZM | 10.364 |
| DB4BZM | 9.843 |
Data derived from studies on 3,5-dinitrobenzoic acid with benzamide derivatives. worldscientific.com
Molecular Modeling and Dynamics Simulations
Beyond static quantum chemical calculations, molecular modeling techniques such as molecular docking and molecular dynamics (MD) simulations are used to study the dynamic behavior of 2-[(Carbamoylmethyl)amino]benzamide and its analogues, particularly their interactions with biological macromolecules.
Molecular Docking is a computational technique that predicts the preferred orientation of a ligand (like an anticonvulsant drug) when bound to the active site of a receptor (such as a protein or enzyme). nih.govnih.gov This method helps to understand the binding mode and estimate the binding affinity between the ligand and its target. For anticonvulsant research, docking studies are often performed on targets like voltage-gated sodium channels or GABA receptors to elucidate how these compounds might exert their therapeutic effects. epilepsysociety.org.uknih.gov
Molecular Dynamics (MD) Simulations provide a dynamic view of molecular systems over time. mdpi.com An initial docked complex of the ligand and receptor is placed in a simulated physiological environment (including water and ions), and the movements of every atom are calculated over a period of time (typically nanoseconds to microseconds). mdpi.comnih.gov MD simulations are crucial for:
Assessing the stability of the ligand-receptor complex. nih.gov
Analyzing the detailed intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. nih.gov
Calculating the binding free energy, which gives a more accurate estimation of the binding affinity than docking alone. mdpi.com
These simulations can reveal how the binding of a ligand may induce conformational changes in the protein, providing deeper insight into the mechanism of action at an atomic level. nih.gov
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. nih.gov This method is instrumental in virtual screening and in understanding the structural basis of ligand-target interactions for compounds like this compound and its analogues.
In studies involving related benzamide and benzimidazole derivatives, molecular docking has been successfully employed to elucidate binding modes and identify key interacting residues within the active sites of various protein targets. For instance, docking studies on N-(1H-benzimidazole-2-yl-carbamothioyl)benzamide derivatives identified specific compounds with high docking scores, suggesting strong potential as therapeutic agents. ijsrst.com Similarly, research on other benzamide analogues has used docking to predict binding affinities and conformations against targets such as tyrosine kinases and E. coli dihydroorotase. researchgate.netmdpi.com
The primary outputs of these studies are docking scores, which estimate the binding free energy, and a detailed visualization of the interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, a study on benzamide derivatives as glucokinase activators revealed that a potent compound formed hydrogen bonds with ARG63 and π-π stacking interactions with TYR214. nih.gov These interactions are crucial for the stability of the ligand-protein complex. The structure-activity relationship (SAR) can be further explored by observing how different substituents on the benzamide scaffold affect these interactions and, consequently, the binding affinity. nih.gov
Below is a table summarizing representative docking results for various benzamide analogues against different protein targets, illustrating the common practice in the field.
| Compound Class | Target Protein | Representative Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| Benzamide Derivatives | Glucokinase | Compound 15b | -11.17 (SP) | ARG63, ARG250, THR65, TYR214 |
| Benzimidazole Analogues | Abl Kinase | Analogue 9 | -11.4 | Not specified |
| Benzamide Derivatives | E. coli Dihydroorotase | Compound 3a | Not specified | Not specified |
| N-(1H-benzimidazole-2-yl-carbamothioyl)benzamide | Not specified | Compound 3c | -60.37 (arbitrary units) | Not specified |
Note: Docking scores can vary based on the software and scoring function used. SP refers to Standard Precision.
These studies collectively demonstrate that the flexible linker and conformational mobility of the 4-(aminomethyl)benzamide scaffold can lead to favorable geometry and strong binding within the active site of protein kinases. mdpi.com The insights gained from molecular docking are invaluable for guiding the rational design of more potent and selective analogues of this compound.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability
For analogues of this compound, MD simulations are used to validate the stability of the docked conformation. nih.govmdpi.com A key metric for assessing stability is the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD plot over several nanoseconds suggests that the ligand remains securely bound in the predicted pose and that the protein structure is not significantly perturbed by the ligand's presence. mdpi.com For example, MD simulations of bicyclo((aryl)methyl)benzamide derivatives bound to the dopamine transporter (DAT) protein showed that the inhibitors remained stable in the active site for the entire 100 ns simulation. mdpi.com
In addition to RMSD, other parameters analyzed during MD simulations include:
Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual residues, highlighting flexible regions of the protein that may be involved in ligand binding or allosteric regulation.
Radius of Gyration (Rg): This indicates the compactness of the protein structure over time.
Hydrogen Bond Analysis: This tracks the formation and breakage of hydrogen bonds between the ligand and protein, confirming the persistence of key interactions identified in docking.
MD simulations on various bioactive compounds, including carbothioamide derivatives, have confirmed that ligands can remain stably bound to their targets, validating the initial docking results and providing a deeper understanding of the dynamic interactions that govern molecular recognition. mdpi.comnih.gov
Dynamical Cross-Correlation Matrix (DCCM) Analysis
Dynamical Cross-Correlation Matrix (DCCM) analysis is a sophisticated post-processing technique applied to MD simulation trajectories to investigate the internal dynamic correlations of protein residues. nih.gov DCCM provides insights into how different parts of a protein move in relation to one another, revealing cooperative or anti-correlated motions that can be crucial for function and ligand binding. nih.govnih.gov
A DCCM plot visualizes the correlation of motion between pairs of Cα atoms, with correlation values ranging from -1 (perfectly anti-correlated motion, moving in opposite directions) to +1 (perfectly correlated motion, moving in the same direction). nih.gov Values near zero indicate no correlation in the movements. nih.gov
In the context of this compound and its analogues, DCCM can be used to understand how ligand binding affects the protein's internal dynamics and allosteric communication. nih.gov For instance, analysis might reveal that the binding of a ligand enhances the correlated motions between two distant domains of a protein, suggesting a pathway for allosteric signal transduction. nih.govbiorxiv.org Conversely, it might show that a ligand disrupts negative correlations that are characteristic of the unbound (apo) protein, potentially locking it in an inactive conformation. nih.gov This analysis helps to identify how the binding event at the active site is communicated to other parts of the protein, which can be critical for designing new inhibitors with specific mechanisms of action. mdpi.com
Principal Component Analysis (PCA) in Conformational Studies
By analyzing the trajectories of a complex involving a this compound analogue, PCA can reveal the key conformational changes that are functionally relevant. For example, PCA can distinguish between different conformational states adopted by the complex and highlight the motions involved in transitioning between them. This is crucial for understanding how a ligand might stabilize a particular active or inactive state of a receptor.
The application of PCA to a conformational ensemble generated by MD simulations allows researchers to visualize the most significant dynamic modes of a protein, providing a clearer picture of its functional movements that might be too complex to discern from direct observation of the trajectory. nih.gov
Structure-Activity Relationship (SAR) Modeling and QSAR Approaches
Elucidating Molecular Determinants of Biological Activity
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. researchgate.netresearchgate.net For derivatives of this compound, these approaches systematically explore how modifications to the molecular scaffold affect potency and selectivity.
SAR investigations involve synthesizing and testing a series of related compounds to identify key structural features, or "pharmacophores," responsible for their biological effects. For example, studies on benzamide and picolinamide derivatives revealed that the substitution position of a dimethylamine side chain significantly influenced inhibitory activity and selectivity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Similarly, for 2-aminobenzimidazole derivatives, the presence of an amino substituent was found to increase antibacterial activity compared to a methyl group. researchgate.net
QSAR takes this a step further by creating mathematical models that correlate variations in molecular properties (descriptors) with changes in biological activity. mdpi.com These descriptors can be physicochemical, electronic, steric, or topological in nature. nih.gov By analyzing a series of bicyclo((aryl)methyl)benzamide derivatives, a QSAR study identified that properties like the number of hydrogen bond donors, polarizability, surface tension, and torsion energies were significantly correlated with their inhibitory activity. mdpi.com
The table below summarizes key SAR findings for related benzamide analogues, highlighting the molecular determinants of their activity.
| Compound Series | Biological Target/Activity | Key SAR Finding |
| Benzamide/Picolinamide Derivatives | Acetylcholinesterase (AChE) | Para-substituted side chains showed more potent inhibition than meta- or ortho-substituted ones. nih.gov |
| 2-Aminobenzimidazole Derivatives | Antibacterial (P. aeruginosa) | The presence of an amino group at the 2-position increased activity compared to a methyl group. researchgate.net |
| Bicyclo((aryl)methyl)benzamides | GlyT1 Inhibition | Activity is strongly correlated with descriptors such as hydrogen bond donors, polarizability, and surface tension. mdpi.com |
These studies provide a clear roadmap for identifying which parts of the this compound scaffold can be modified to enhance its desired biological effects.
Predictive Modeling for Derivative Optimization
A major goal of QSAR is to develop robust and predictive models that can accurately estimate the biological activity of new, yet-to-be-synthesized compounds. nih.govmdpi.com This predictive capability significantly accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates, thereby saving time and resources. mdpi.com
The development of a predictive QSAR model involves several steps:
Data Set Curation: A set of compounds with known structures and biological activities is compiled. This set is typically divided into a training set (for building the model) and a test set (for external validation). nih.gov
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound.
Model Generation: Statistical techniques, such as Multiple Linear Regression (MLR), are used to build a mathematical equation relating the most relevant descriptors to the biological activity. mdpi.comnih.gov
Validation: The model's statistical significance and predictive power are rigorously assessed. Internal validation is often performed using methods like leave-one-out cross-validation (yielding a Q² value), while external validation on the test set (yielding a predictive R² value) is crucial to confirm its real-world applicability. nih.govmdpi.com
For instance, a QSAR study on benzimidazole derivatives against Pseudomonas aeruginosa developed MLR models with excellent statistical quality, which were then validated using an external set of molecules, showing high agreement between experimental and predicted values. researchgate.netnih.gov Similarly, 3D-QSAR models for benzamide derivatives as glucokinase activators showed highly significant statistical data, with R² values greater than 0.98 for the training set and Q² values greater than 0.71 for the test set. nih.gov
These predictive models, once validated, serve as powerful tools for in silico screening of virtual libraries of this compound analogues, allowing researchers to optimize the lead structure and design new derivatives with improved potency and desired properties. nih.govnih.gov
Intermolecular Interactions and Crystal Engineering Studies
The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, which in turn influences its physical and chemical behavior. Crystal engineering focuses on the design and synthesis of new solid-state structures with desired properties, based on a thorough understanding of these non-covalent interactions.
Hirshfeld Surface Analysis and Energy Frameworks
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, providing a three-dimensional surface that encapsulates the molecule. The surface is colored according to various properties, such as normalized contact distance (dnorm), to highlight regions involved in intermolecular contacts.
Key aspects of Hirshfeld surface analysis include:
dnorm Surface: This surface reveals contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. The intensity of the red spots indicates the strength of the corresponding interactions.
2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts, breaking down the Hirshfeld surface into contributions from specific atom pairs (e.g., H···H, O···H, C···H).
| Interaction Type | Percentage Contribution (%) |
| H···H | Data not available |
| O···H/H···O | Data not available |
| C···H/H···C | Data not available |
| N···H/H···N | Data not available |
| Other | Data not available |
This table is for illustrative purposes only, as specific data for this compound is not available.
Hydrogen Bonding Network Characterization
Hydrogen bonds are among the most important non-covalent interactions that govern the supramolecular assembly of molecules in the solid state. A detailed characterization of the hydrogen bonding network provides a fundamental understanding of the crystal structure and its stability. This characterization typically involves identifying hydrogen bond donors and acceptors, and analyzing the geometry of these interactions (e.g., bond lengths and angles).
For this compound, the presence of multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups) suggests the potential for a complex and robust hydrogen bonding network. The analysis of this network would involve identifying intramolecular and intermolecular hydrogen bonds and classifying them based on graph-set notation.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N-H | H | O=C | Data not available | Data not available | Data not available | Data not available |
| N-H | H | O=C | Data not available | Data not available | Data not available | Data not available |
| N-H | H | N | Data not available | Data not available | Data not available | Data not available |
This table is for illustrative purposes only, as specific data for this compound is not available.
Mechanistic Studies of Biological Activity Excluding Human Clinical Data
Interaction with Molecular Targets and Biological Pathways
No specific studies were identified that detail the interaction of 2-[(Carbamoylmethyl)amino]benzamide with molecular targets or its modulation of biological pathways. Research on other benzamide (B126) derivatives has shown a wide range of activities, but these cannot be accurately extrapolated to the specific compound .
Enzyme Inhibition Studies (e.g., Kinases, IMPDH, COX-2, Topo I, DNA gyrase)
There is no available data from enzyme inhibition assays for this compound. While various benzamide compounds have been investigated as inhibitors of enzymes such as protein kinases, inosine (B1671953) monophosphate dehydrogenase (IMPDH), cyclooxygenase-2 (COX-2), and topoisomerases, no such findings have been published for this compound itself.
Modulation of Cellular Signaling Cascades (e.g., MAPK, NF-κB, STAT3)
Information regarding the effect of this compound on cellular signaling cascades like MAPK, NF-κB, or STAT3 is not available in the current scientific literature. Studies on other, structurally different inhibitors have shown modulation of these pathways, but this cannot be attributed to this compound.
Induction of Apoptosis and Cell Cycle Modulation
No research was found that specifically investigates the ability of this compound to induce apoptosis or modulate the cell cycle. While related benzamide structures have been reported to cause cell cycle delay and induce apoptosis in cancer cell lines, these findings are not specific to this compound.
Ligand-Protein Binding Characterization (e.g., Surface Plasmon Resonance)
There are no published studies characterizing the binding of this compound to any protein target using methods such as Surface Plasmon Resonance (SPR).
Investigations into Antimicrobial Mechanisms
Specific investigations into the antimicrobial mechanisms of this compound are absent from the scientific literature.
Antibacterial Action against Gram-Positive and Gram-Negative Strains
No data is available on the antibacterial activity of this compound against either Gram-positive or Gram-negative bacterial strains. Research into other scaffolds, such as 2-aminobenzimidazoles, has shown that they can potentiate the activity of antibiotics against Gram-negative bacteria, but this is a distinct class of compounds.
Antifungal Action against Fungal Strains
No studies were identified that investigated or established the antifungal activity of this compound against any fungal strains.
Antiviral Mechanism of Action
There is no available research detailing the antiviral properties of this compound.
Hepatitis B Virus (HBV) Replication Inhibition
No evidence or research findings are available to suggest that this compound inhibits the replication of the Hepatitis B Virus (HBV).
Anti-Cancer Mechanism of Action in Cellular Models
No studies on the anti-cancer mechanisms of this compound in cellular models have been found in the public domain.
In Vitro Cytotoxicity against Cancer Cell Lines (e.g., A549, SW480, MCF-7, MDA-MB-231, K562, HepG2, CT26.WT, C6 glioma, U87MG xenograft)
There is no available data on the in vitro cytotoxicity of this compound against the cancer cell lines A549, SW480, MCF-7, MDA-MB-231, K562, HepG2, CT26.WT, C6 glioma, or in U87MG xenograft models.
Effects on Cell Proliferation, Migration, and Invasion in Cellular Models
No research could be found that describes the effects of this compound on cell proliferation, migration, or invasion in any cellular models.
Gene Expression Modulation
While direct studies on the modulation of Prostaglandin E2 (PGE2), Vascular Endothelial Growth Factor (VEGF), Matrix Metalloproteinase-9 (MMP-9), and E-cadherin by this compound are not extensively detailed in publicly available literature, its classification as a benzamide histone deacetylase (HDAC) inhibitor allows for inferences based on the known activities of this class of compounds. HDAC inhibitors are recognized for their capacity to alter gene expression patterns, which can influence various pathological processes, including inflammation and cancer metastasis. nih.govmdpi.com
HDAC inhibitors can induce the re-expression of silenced tumor suppressor genes. escholarship.org One such gene, E-cadherin, which is crucial for cell-cell adhesion, is often downregulated in cancer, contributing to epithelial-mesenchymal transition (EMT) and increased metastatic potential. mdpi.comnih.gov Studies on other HDAC inhibitors have demonstrated their ability to upregulate E-cadherin expression, thereby potentially reversing EMT and reducing cell invasion. mdpi.com
The expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate tumor invasion, can also be modulated by HDAC inhibitors. researchgate.net For instance, some HDAC inhibitors have been shown to decrease the expression of MMP-9. researchgate.net Conversely, the expression of VEGF, a key regulator of angiogenesis, has been reported to be positively associated with malignant characteristics in some cancers. nih.gov The impact of HDAC inhibitors on VEGF can be context-dependent.
The table below summarizes the general effects of HDAC inhibitors on the specified genes, which may be applicable to this compound.
| Gene | General Effect of HDAC Inhibitors | Potential Implication for this compound |
| PGE2 | Modulation of inflammatory pathways | May influence inflammatory responses |
| VEGF | Context-dependent modulation | Could potentially affect tumor angiogenesis |
| MMP-9 | Generally decreased expression researchgate.net | May reduce cancer cell invasion and metastasis |
| E-cadherin | Increased expression/Re-expression mdpi.comescholarship.org | May inhibit epithelial-mesenchymal transition (EMT) |
Pharmacophore Identification and Optimization
The identification of a specific pharmacophore model for this compound is not explicitly available in the current scientific literature. However, based on its structure as a benzamide derivative, likely targeting histone deacetylases, a general pharmacophore for this class of inhibitors can be described.
A widely accepted pharmacophore model for HDAC inhibitors includes three main features: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region that occupies the tubular access to the active site, and a "cap" group that interacts with the external surface of the enzyme. nih.gov The benzamide group itself often serves as a key component of this pharmacophore.
For this compound, the structural components can be mapped to this general pharmacophore model:
| Pharmacophore Feature | Corresponding Structural Moiety in this compound |
| Zinc-Binding Group (ZBG) | The ortho-amino group on the benzamide ring could potentially interact with the zinc ion. |
| Linker | The carbamoylmethylamino portion serves as the linker. |
| Cap Group | The benzamide ring system acts as the surface-interacting cap. |
Optimization of this pharmacophore would involve modifying these key structural elements to enhance potency, selectivity, and pharmacokinetic properties. ajol.info For instance, alterations to the linker could optimize the distance and orientation of the ZBG and cap groups within the enzyme's active site. Modifications to the benzamide ring (the cap group), such as the addition of various substituents, could improve surface interactions and target selectivity. ajol.info The goal of such optimization is to develop novel analogs with improved therapeutic profiles. ajol.info The development of a predictive 3D-QSAR model, based on a common-features pharmacophore, has been successfully applied to other aminophenylbenzamide derivatives to guide the design of new, potent, and selective HDAC1 inhibitors. researchgate.net
Biochemical and Analytical Applications
Role as Chemical Scavengers
The reactivity of 2-[(Carbamoylmethyl)amino]benzamide allows it to function as an effective scavenger, a molecule that chemically combines with and removes trace amounts of reactive substances from a system. This property is leveraged in both industrial and research settings to mitigate the effects of undesirable aldehydes.
Acetaldehyde (B116499) Scavenging in Polymer Science
In the manufacturing of polyethylene (B3416737) terephthalate (B1205515) (PET) for beverage containers, trace amounts of acetaldehyde can form. nih.govresearchgate.net This byproduct can migrate from the plastic into the contents, particularly water, potentially altering the taste. nih.govresearchgate.net To counteract this, this compound is widely used as a scavenging agent during the production of PET pre-forms. nih.govfraunhofer.de Its primary function is to react with and thereby reduce the concentration of acetaldehyde within the PET bottle wall, which in turn minimizes migration into the beverage. nih.govfraunhofer.de
The effectiveness of this compound is dependent on its diffusion characteristics within the polymer matrix. Studies have determined its diffusion coefficients in PET at different temperatures, providing crucial data for modeling migration and ensuring product quality. nih.govresearchgate.net For instance, the diffusion coefficient of 2-aminobenzamide (B116534) in PET was found to be 4.2 × 10⁻¹⁶ cm²/s at 23°C and 4.2 × 10⁻¹⁵ cm²/s at 40°C when in contact with water. nih.govresearchgate.net
Diffusion Coefficients of 2-Aminobenzamide in PET
| Temperature (°C) | Contact Medium | Diffusion Coefficient (cm²/s) |
|---|---|---|
| 23 | Water | 4.2 x 10⁻¹⁶ |
| 40 | Water | 4.2 x 10⁻¹⁵ |
| 40 | 20% Ethanol | 7.7 x 10⁻¹⁵ |
Formaldehyde (B43269) Scavenging in Peptide Ligation Strategies
In the realm of synthetic protein chemistry, one-pot peptide ligation strategies are employed to assemble large proteins from smaller peptide segments. researchgate.net A challenge in these methods is the management of reactive byproducts. Specifically, when using an N-terminal thiazolidine (B150603) (Thz) group as a masked cysteine equivalent, its conversion to cysteine releases formaldehyde. This formaldehyde can interfere with the ligation process.
To address this, aldehyde scavengers based on the 2-aminobenzamide scaffold have been designed. researchgate.net One such derivative, 2-amino-5-methoxy-N',N'-dimethylbenzohydrazide, has demonstrated a high capacity for capturing formaldehyde under the acidic conditions (pH 4.0) required for thiazolidine deprotection. researchgate.net Crucially, this scavenger shows compatibility with the neutral pH conditions (pH 7.5) of native chemical ligation and causes negligible degradation of the desired peptide thioester, enabling an efficient one-pot, multi-segment ligation process. researchgate.net
Application in Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique used in mass spectrometry for the analysis of biomolecules. The choice of matrix is critical for successful analysis, and this compound has emerged as a novel and effective matrix for specific advanced applications.
MALDI Matrix for In-Source Decay (ISD) of Biomolecules (Peptides, Proteins)
This compound has been identified as a highly effective MALDI matrix for inducing In-Source Decay (ISD) of peptides and proteins. sigmaaldrich.com MALDI-ISD is a fragmentation technique that occurs within the ion source, providing valuable sequence information, particularly for protein characterization. The compound is suitable for inducing ISD in both positive and negative ion modes. sigmaaldrich.comnih.gov
Its effectiveness has been demonstrated in obtaining good sequence coverage for proteins such as myoglobin (B1173299) (a 17 kDa protein), confirming its utility as a MALDI ISD matrix. sigmaaldrich.com In addition to the common c- and z-type fragment ions, the use of 2-aminobenzamide also generates a-, x-, and y-ions, providing richer data for structural elucidation. sigmaaldrich.com
Radical-Mediated ISD Mechanisms
The fragmentation observed with this compound in MALDI-ISD is driven by a radical-mediated mechanism. sigmaaldrich.comresearchgate.net The process begins with photochemical intermolecular hydrogen transfer from the photo-excited matrix molecules to the analyte. nih.gov The anilinic amino group present in this compound is thought to efficiently induce the release of hydrogen atoms upon laser irradiation. nih.gov
This transfer of a hydrogen radical to the peptide or protein analyte initiates a cascade of radical-induced fragmentation events along the biomolecule's backbone. nih.gov Evidence for this radicalar mechanism is further supported by experiments showing the in-source reduction of disulfide bridges in peptides like calcitonin when using 2-aminobenzamide as the matrix. sigmaaldrich.com
Future Directions and Research Perspectives
Emerging Trends in Benzamide (B126) Chemistry Research
The exploration of benzamide derivatives continues to be a fertile ground for chemical and pharmacological innovation. A significant emerging trend is the design of multi-target ligands, where a single benzamide-based molecule is engineered to interact with multiple biological targets implicated in a disease pathway. nih.govnih.govmdpi.com This approach holds the promise of enhanced therapeutic efficacy and a reduced likelihood of drug resistance.
Another key trend is the application of bioisosterism, where functional groups are replaced with others that have similar physical or chemical properties to modulate the activity, selectivity, and pharmacokinetic properties of the parent compound. nih.gov This strategy is instrumental in fine-tuning the biological profile of benzamide derivatives. Furthermore, there is a growing interest in the development of benzamides as probes for chemical biology to elucidate complex biological processes.
The synthesis of novel benzamide derivatives is also being advanced by the development of more efficient and sustainable catalytic methods. researchgate.net These modern synthetic strategies not only facilitate the rapid generation of diverse compound libraries for screening but also align with the principles of green chemistry.
Potential for Novel Therapeutic Scaffolds
The benzamide core is a versatile scaffold that can be readily functionalized to create a wide range of derivatives with distinct three-dimensional shapes and electronic properties. nih.govmdpi.com This structural adaptability makes it an ideal starting point for the design of novel therapeutic scaffolds targeting a broad spectrum of diseases.
For instance, the modification of the benzamide backbone has led to the discovery of potent inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP) for cancer therapy and acetylcholinesterase for the management of Alzheimer's disease. nih.govnih.gov The inherent ability of the amide bond to participate in hydrogen bonding interactions is a crucial feature that contributes to the high affinity and specificity of these inhibitors. nih.gov
The development of N-benzylbenzamide derivatives as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) highlights the potential of this scaffold in addressing complex metabolic disorders. nih.gov Future research will likely focus on exploring more intricate and diverse benzamide-based architectures to target challenging protein-protein interactions and allosteric binding sites.
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational and experimental approaches is revolutionizing the discovery and development of new benzamide-based therapeutics. researchgate.netnih.govresearchgate.net Molecular docking and molecular dynamics simulations are now routinely used to predict the binding modes of benzamide derivatives to their target proteins, providing valuable insights for the rational design of more potent and selective compounds. nih.gov
Quantum mechanical calculations, such as Density Functional Theory (DFT), are employed to understand the electronic properties of benzamide derivatives and to rationalize their observed biological activities, such as their antioxidant potential. researchgate.net These computational studies, when coupled with experimental validation, significantly accelerate the hit-to-lead optimization process.
High-throughput screening (HTS) of large benzamide libraries, guided by computational predictions, allows for the rapid identification of promising hit compounds. Subsequent detailed structure-activity relationship (SAR) studies, often involving the synthesis of focused libraries, are then conducted to refine the pharmacological profile of the initial hits. nih.gov The integration of these advanced methodologies is crucial for navigating the vast chemical space of benzamide derivatives in an efficient and cost-effective manner.
Unexplored Biological Activities and Targets
While benzamides have been extensively studied for their antipsychotic, antiemetic, and anticancer properties, there remains a vast and largely unexplored landscape of potential biological activities and targets. wikipedia.orgwikipedia.org Recent studies have begun to unveil novel applications for benzamide derivatives, including their use as antiviral agents and as modulators of the bacterial SOS response. acs.orgresearchgate.net
The diverse biological activities exhibited by benzamide-containing natural products suggest that nature has only scratched the surface of what is possible with this versatile scaffold. wikipedia.org Systematic screening of both synthetic and natural benzamide libraries against a wide range of biological targets is likely to uncover new therapeutic opportunities.
Furthermore, the development of chemical probes based on the benzamide scaffold can aid in the identification and validation of novel drug targets. These probes can be used to pull down interacting proteins from complex biological mixtures, providing valuable insights into the mechanism of action of bioactive benzamides and paving the way for the development of first-in-class therapeutics.
Challenges and Opportunities in the Field
Despite the significant progress in benzamide research, several challenges remain. One of the key hurdles is achieving target selectivity, as the benzamide scaffold can often interact with multiple receptors, leading to off-target effects. wikipedia.org The development of highly selective ligands requires a deep understanding of the structural nuances of the target binding sites.
Another challenge lies in overcoming drug resistance, particularly in the context of cancer and infectious diseases. The design of novel benzamide derivatives that can circumvent known resistance mechanisms is an area of active research. Furthermore, ensuring favorable pharmacokinetic properties, such as good oral bioavailability and metabolic stability, remains a critical aspect of the drug development process. nih.gov
Despite these challenges, the field of benzamide research is ripe with opportunities. The continued development of innovative synthetic methodologies, coupled with the power of computational chemistry, will undoubtedly lead to the discovery of new benzamide-based drugs with improved therapeutic profiles. mdpi.comresearchgate.net The exploration of novel biological targets and the pursuit of multi-target therapies represent exciting frontiers in the quest for next-generation medicines. nih.govnih.gov The simple yet versatile benzamide scaffold is poised to remain a cornerstone of medicinal chemistry for years to come.
Q & A
Q. How can researchers validate the stability of this compound under physiological conditions?
- Answer :
- LC-MS : Incubate in PBS (pH 7.4, 37°C) for 24h; track degradation products (e.g., hydrolysis to benzamide).
- Circular Dichroism : Confirm structural integrity in serum-containing media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
